2-methyl-3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoxaline
Description
2-Methyl-3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a methyl group at position 2 and a piperazine moiety at position 2. The piperazine ring is further functionalized with a 7-methylpurine group, a structural motif known for its role in nucleotide interactions, particularly in kinase inhibition due to purine's affinity for ATP-binding pockets .
Propriétés
IUPAC Name |
2-methyl-3-[4-(7-methylpurin-6-yl)piperazin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8/c1-13-18(24-15-6-4-3-5-14(15)23-13)26-7-9-27(10-8-26)19-16-17(20-11-21-19)22-12-25(16)2/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWIQQSDGWPGAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=NC5=C4N(C=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Piperazinylquinoxaline Derivatives as PI3K Inhibitors
Key Compounds :
- 34–38: 2-(4-(4-Chlorobenzoyl)piperazin-1-yl)-3-(substituted-sulfonyl)quinoxalines (e.g., phenylsulfonyl, 4-methylphenylsulfonyl) .
- 39–43: 2-(4-(Methylsulfonyl)piperazin-1-yl)-3-(substituted-sulfonyl)quinoxalines .
Structural Differences :
- The target compound substitutes the sulfonyl/chlorobenzoyl groups in 34–43 with a 7-methylpurine, altering electronic and steric properties.
Quinoxaline 1,4-Dioxides as Antimycobacterial Agents
Key Compound :
- 9: 6-Chloro-2-ethoxycarbonyl-3-trifluoromethyl-7-(piperazin-1-yl)quinoxaline 1,4-dioxide .
Structural Differences :
- The 1,4-dioxide ring in Compound 9 enhances electrophilicity, critical for antimycobacterial activity, while the target compound lacks this feature.
- The target compound’s purine substituent replaces the trifluoromethyl and ethoxycarbonyl groups in Compound 7.
Biological Activity :
Compound 9 demonstrated MIC values of 1–4 µg/mL against Mycobacterium tuberculosis H37Ra, attributed to the 1,4-dioxide moiety’s redox-active properties . The absence of this moiety in the target compound suggests divergent applications, likely excluding antimycobacterial use.
Piperazinylquinolizinones from Patent Literature
Key Compounds :
- 55, 60, 65, 70, 75: Quinolizin-4-one derivatives with methylbenzoxazole and substituted piperazines (e.g., 4-methylpiperazinyl, 3,4-dimethylpiperazinyl) .
Structural Differences :
- The quinolizinone core differs from the quinoxaline scaffold, though both incorporate piperazine.
- The target compound’s purine group contrasts with the benzoxazole and alkyl substituents in these derivatives.
Implications: Quinolizinones are explored for kinase inhibition or CNS disorders. The target compound’s purine moiety may offer similar versatility but with distinct target engagement.
Piperazinylquinoxalines in Antipsychotic Drug Development
Key Compounds :
- 81: 4-{4-[2-(4-(2-Substituted quinoxaline-3-yl)piperazin-1-yl)ethyl] phenyl} thiazoles .
Structural Differences :
- Compound 81 combines piperazinylquinoxaline with a thiazole-phenyl group, whereas the target compound uses a purine substituent.
- The ethylphenyl-thiazole moiety in 81 enhances dopamine D₂/5-HT₂A receptor affinity, critical for antipsychotic activity.
Biological Activity: Compound 81 outperformed Risperidone in preclinical models, with reduced extrapyramidal side effects . The target compound’s purine group may shift activity toward adenosine or serotonin receptors, necessitating further profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
